1,1'-(But-2-ene-1,4-diyl)bis(2-methoxybenzene)
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Overview
Description
1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) is an organic compound with the molecular formula C16H16O2. It is also known as 1,4-diphenyl-2-butene. This compound is characterized by the presence of two methoxybenzene groups connected by a but-2-ene-1,4-diyl linker. It is a derivative of bisphenol and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) can be achieved through a high-yielding two-step approach. This method involves the catalyst-free thermal decarboxylation of cinnamic acids followed by olefin metathesis. The thermal decarboxylation is performed by refluxing the cinnamic acids in dimethylformamide (DMF) under a nitrogen atmosphere. The resulting vinyl phenols are then subjected to olefin metathesis with a Grubbs–Hoveyda 2nd generation catalyst, resulting in the direct precipitation of the bisphenols from the reaction mixture .
Chemical Reactions Analysis
1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene) can be compared with other similar compounds such as:
(E)-4,4′-(ethene-1,2-diyl)bis(2-methoxyphenol): This compound has a similar structure but with an ethene linker instead of a butene linker.
(E)-4,4′-(ethene-1,2-diyl)bis(2,6-dimethoxyphenol): This compound has additional methoxy groups on the benzene rings.
1,4-diphenyl-2-butene: This compound lacks the methoxy groups present in 1,1’-(But-2-ene-1,4-diyl)bis(2-methoxybenzene).
Properties
CAS No. |
62242-51-7 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methoxy-2-[4-(2-methoxyphenyl)but-2-enyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-19-17-13-7-5-11-15(17)9-3-4-10-16-12-6-8-14-18(16)20-2/h3-8,11-14H,9-10H2,1-2H3 |
InChI Key |
ZRLUBUWANVAJKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC=CCC2=CC=CC=C2OC |
Origin of Product |
United States |
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